molecular formula C15H11NO2S2 B2745995 5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione CAS No. 190912-32-4

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione

Cat. No. B2745995
CAS RN: 190912-32-4
M. Wt: 301.38
InChI Key: PFZVUQQCZNSMTB-UHFFFAOYSA-N
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Description

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione, also known as TTID, is a heterocyclic compound that has drawn attention in the scientific community due to its potential applications in drug discovery and development. In

Scientific Research Applications

Dye-Sensitized Solar Cells (DSCs)

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione has been explored for use in dye-sensitized solar cells (DSCs). In particular, sensitizers incorporating this compound demonstrated promising power conversion efficiencies, highlighting its potential in renewable energy applications (Li et al., 2013).

Organic Light Emitting Diodes (OLEDs)

This compound has also found application in the development of host materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). Its use in donor-acceptor based host materials has shown high current efficiency and power efficiency, indicating its potential in lighting and display technologies (Kautny et al., 2017).

Synthesis and Chemical Properties

Research has been conducted on the synthesis and reduction of derivatives of this compound, providing insights into its chemical properties and potential applications in various fields of chemistry (Othman et al., 1998).

Conjugated Polymers

Studies have been done on creating new conjugated polymers using derivatives of this compound. These polymers are notable for their ability to efficiently modulate energy levels, which is crucial in the development of electronic and photonic materials (Allard et al., 2012).

Photophysical Properties

Research into the photophysical properties of derivatives of this compound has shown favorable characteristics for potential use in dye and pigment applications. This includes a range of emission maxima and fluorescence quantum yields (Vakuliuk et al., 2017).

Antitumor Evaluation

This compound has been incorporated into novel structures for antitumor evaluation. Studies have shown that certain derivatives possess satisfactory activity against human tumor cell lines, indicating its potential in medical research (Mahmoud et al., 2018).

Corrosion Inhibition

Derivatives of this compound have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. This research could have implications for industrial applications, particularly in materials science (Yadav et al., 2015).

properties

IUPAC Name

4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S2/c17-12-8-20-15-10-4-2-1-3-9(10)14(18)16(15)7-13-11(12)5-6-19-13/h1-6,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZVUQQCZNSMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=O)CSC3N1C(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione

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